![molecular formula C8H14N2OS B14778372 1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole](/img/structure/B14778372.png)
1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole
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Overview
Description
1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethoxyethyl group at the first position and a methylthio group at the fifth position of the pyrazole ring
Preparation Methods
The synthesis of 1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 1-ethoxyethyl hydrazine with a suitable α,β-unsaturated ketone or aldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions typically include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. These reactors allow for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.
Chemical Reactions Analysis
1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazole ring can be reduced to a pyrazoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the pyrazole ring produces pyrazoline derivatives.
Scientific Research Applications
1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent, although further research is needed to fully understand its efficacy and safety.
Industry: It can be used as an intermediate in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyethyl and methylthio groups contribute to its binding affinity and selectivity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
1-(1-Ethoxyethyl)-5-(methylthio)-1H-pyrazole can be compared to other pyrazole derivatives, such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
3,5-Dimethylpyrazole: Used as a corrosion inhibitor and in the synthesis of pharmaceuticals.
4-Amino-1H-pyrazole: Utilized in the development of herbicides and fungicides.
Properties
Molecular Formula |
C8H14N2OS |
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Molecular Weight |
186.28 g/mol |
IUPAC Name |
1-(1-ethoxyethyl)-5-methylsulfanylpyrazole |
InChI |
InChI=1S/C8H14N2OS/c1-4-11-7(2)10-8(12-3)5-6-9-10/h5-7H,4H2,1-3H3 |
InChI Key |
DVXFGXGVILSGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N1C(=CC=N1)SC |
Origin of Product |
United States |
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